Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide
Description
Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide (CAS: 1049756-11-7) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorophenyl group and sulfanylidene/sulfanide moieties. Its molecular formula is C₈H₄ClKN₂S₃, with a molecular weight of 298.88 g/mol . The compound is primarily utilized in pharmaceutical research, particularly in the development of anticancer agents, due to its structural versatility and ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
potassium;4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S3.K/c9-5-1-3-6(4-2-5)11-8(13)14-7(12)10-11;/h1-4H,(H,10,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEOAPZXOOBMHD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=S)SC(=N2)[S-])Cl.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClKN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction involving the condensation of 4-chlorobenzene-1-sulfonic acid with thiosemicarbazide followed by cyclization and potassium salt formation[_{{{CITATION{{{_1{potassium 4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4 .... The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may be converted to its corresponding oxidized derivatives.
Reduction: Reduction reactions can also be performed, potentially yielding reduced forms of the compound.
Substitution: Substitution reactions involving the replacement of chlorine or sulfur atoms with other functional groups are possible.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions could employ nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation products may include chlorinated phenols or sulfonic acids.
Reduction products could be thiadiazole derivatives with reduced sulfur content.
Substitution products might involve various functionalized thiadiazoles.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that compounds similar to Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance.
Anticancer Research
Some derivatives of thiadiazole compounds have demonstrated anticancer activity. Investigations into the mechanisms of action suggest that these compounds may induce apoptosis in cancer cells through various pathways. Thus, this compound could be explored further for its potential use in cancer therapies.
Agricultural Applications
Pesticidal Properties
The compound has shown promise as a pesticide due to its ability to disrupt the physiological processes of pests. Its effectiveness against specific agricultural pests can lead to its application in crop protection strategies. The use of such compounds could contribute to sustainable agricultural practices by reducing reliance on traditional pesticides.
Plant Growth Regulation
Research has indicated that certain thiadiazole derivatives can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stresses in plants. This application could be significant for improving crop yields and resilience against climate change.
Materials Science
Synthesis of Functional Materials
this compound can serve as a building block for synthesizing novel materials with specific properties. Its ability to form coordination complexes with metals opens avenues for creating advanced materials used in electronics and catalysis.
Nanotechnology Applications
The compound's unique chemical properties may also facilitate its use in nanotechnology. Research into nanostructured materials incorporating thiadiazole derivatives suggests potential applications in sensors and drug delivery systems.
-
Antimicrobial Efficacy Study
- A study conducted on the antimicrobial effects of thiadiazole derivatives demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli.
-
Cancer Research
- In vitro studies showed that the compound induced apoptosis in human breast cancer cell lines through the activation of caspase pathways.
-
Agricultural Field Trials
- Field trials indicated that the application of this compound as a pesticide resulted in a 30% reduction in pest populations compared to untreated controls.
Mechanism of Action
The mechanism by which Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Geometry and Bonding
The 1,3,4-thiadiazole ring in the target compound exhibits bond lengths and angles consistent with analogous derivatives. For instance:
- C(13)–C(14) bond length: 1.379(6) Å in (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one .
- N–C–S angles: Range between 120–125°, typical for thiadiazole systems, minimizing non-bonded repulsions .
Table 1: Structural Parameters of Selected Thiadiazole Derivatives
| Compound Name | Bond Length (Å) | Bond Angle (°) | Key Substituents |
|---|---|---|---|
| Target Compound | C–S: 1.72–1.76 | N–C–S: 122.5 | 4-Cl-phenyl, sulfanylidene |
| (Z)-1-(5-((3-Fluorophenyl)imino)-4-(4-iodophenyl)-... | C=C: 1.379(6) | C–N–C: 117.3 | 4-Iodo-phenyl, 3-fluoro-imino |
| 5-(Furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione | C–O: 1.36 | N–N–C: 112.8 | Oxadiazole core, furan |
The substitution of the 4-chlorophenyl group in the target compound enhances electron-withdrawing effects compared to 4-methylphenyl or 4-iodophenyl analogs, influencing reactivity and solubility .
Table 2: Anticancer Activity of Thiadiazole Derivatives
The 4-chlorophenyl group in the target compound enhances lipophilicity and target binding compared to methyl or fluorophenyl analogs .
Computational and Crystallographic Insights
- Multiwfn Analysis : Electron localization function (ELF) studies reveal high electron density at sulfur atoms, explaining nucleophilic reactivity .
- SHELX Refinement : Used to resolve the thiadiazole ring’s geometry, confirming bond lengths within ±0.01 Å accuracy .
- ORTEP-3 Visualization : Demonstrates the 80.6° dihedral angle between the phenyl and thiadiazole groups, minimizing steric hindrance .
Biological Activity
Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and agriculture. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 298.88 g/mol. It features a thiadiazole ring that is known for its diverse biological activities. The presence of the chlorophenyl group enhances its chemical properties, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro evaluations against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have demonstrated significant cytotoxic effects.
Case Study: Cytotoxicity Evaluation
In a study evaluating various thiadiazole derivatives, compounds structurally similar to this compound showed promising results:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |
The study indicated that these compounds induce apoptosis in cancer cells through modulation of apoptotic pathways. The increase in the Bax/Bcl-2 ratio suggests that these compounds promote pro-apoptotic signals while inhibiting anti-apoptotic ones .
Antiviral Activity
In addition to anticancer properties, this compound has been investigated for its antiviral activity . A study on sulfonamide derivatives containing thiadiazole rings indicated some compounds exhibited antiviral effects against the tobacco mosaic virus (TMV). The bioassay tests showed approximately 50% inhibition by certain derivatives .
Antifungal Properties
The compound also exhibits antifungal activity , which could be beneficial in agricultural applications. Preliminary studies suggest that it may interact with fungal cell membranes or specific metabolic enzymes, leading to growth inhibition of fungal pathogens. This potential makes it an interesting candidate for crop protection strategies.
The mechanisms underlying the biological activities of this compound can be attributed to its structural characteristics:
- Apoptosis Induction : Modulation of apoptotic pathways through increased expression of pro-apoptotic proteins.
- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
- Antiviral Mechanisms : Potential disruption of viral replication processes in infected cells.
- Fungal Growth Inhibition : Interaction with fungal cellular structures or metabolic pathways.
Q & A
Q. What are the optimal synthetic conditions for preparing Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide?
- Methodological Answer : The synthesis involves reacting hydrazide derivatives with carbon disulfide (CS₂) in absolute ethanol under basic conditions (e.g., potassium hydroxide). Key steps include:
- Stirring the reaction mixture for 18–24 hours at room temperature.
- Isolating intermediates via precipitation with diethyl ether.
- Avoiding purification of unstable intermediates to prevent decomposition.
Example IR data for validation: C=S stretch at ~1277 cm⁻¹, aromatic C=C stretches at 1593/1508 cm⁻¹, and N-H stretches at ~3167 cm⁻¹ .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- FT-IR : Identify functional groups (e.g., C=S, N-H, aromatic rings).
- ¹H/¹³C NMR : Verify substituent positions and hydrogen bonding.
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, S content).
For example, IR peaks at 1651 cm⁻¹ (amide C=O) and 3333 cm⁻¹ (overlapping O-H/N-H) confirm intermediate formation .
Q. Which crystallographic tools are recommended for resolving its crystal structure?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction.
- Structure Solution : SHELXS/SHELXD for phase determination .
- Refinement : SHELXL for high-resolution refinement, especially for handling twinning or disorder .
- Visualization : ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical spectroscopic data?
- Methodological Answer :
- Wavefunction Analysis : Use Multiwfn to calculate electron localization functions (ELF) and electrostatic potentials. Compare with experimental IR/NMR to identify tautomeric forms or charge delocalization .
- DFT Optimization : Perform geometry optimization at the B3LYP/6-311++G(d,p) level to validate bond lengths/angles against crystallographic data .
Q. What strategies mitigate thermal decomposition during thermal analysis (e.g., melting point determination)?
- Methodological Answer :
- Controlled Heating : Use slow heating rates (1–2°C/min) in differential scanning calorimetry (DSC).
- Coupled Techniques : Thermogravimetric analysis (TGA)-DSC to monitor mass loss and decomposition events simultaneously.
- Alternative Methods : Employ hot-stage microscopy to observe decomposition visually .
Q. How to refine crystal structures with twinning or disorder in the thiadiazole ring?
- Methodological Answer :
- SHELXL Constraints : Apply restraints to bond distances/angles in disordered regions. Use TWIN/BASF commands to model twinning .
- Validation Tools : Check R-factor convergence and residual density maps. Cross-validate with WinGX’s PARST or PLATON tools .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
